Orphenadrine-d3

Bioanalysis LC-MS/MS Method Validation

Orphenadrine-d3 is the definitive stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of orphenadrine in biological matrices. Unlike non-isotopic surrogates such as diphenhydramine—which introduce assay bias from differential matrix effects—Orphenadrine-d3 co-elutes and co-ionizes identically with the analyte, normalizing extraction recovery, ionization efficiency, and instrument variability. With ≥98% chemical purity and >98 atom% D isotopic enrichment, it meets FDA/EMA criteria for ANDA submissions, bioequivalence studies, and pharmacokinetic profiling. Essential for method development, AMV, and routine QC testing.

Molecular Formula C18H23NO
Molecular Weight 272.4 g/mol
Cat. No. B12401704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrphenadrine-d3
Molecular FormulaC18H23NO
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C
InChIInChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3/i2D3
InChIKeyQVYRGXJJSLMXQH-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orphenadrine-d3: Stable Isotope-Labeled Internal Standard for Precise Orphenadrine Quantification


Orphenadrine-d3 is the stable isotope-labeled analog of the skeletal muscle relaxant orphenadrine, wherein three hydrogen atoms are replaced by deuterium (D) atoms . This deuterated compound serves as a critical internal standard (IS) in quantitative bioanalysis, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to enable the accurate quantification of the unlabeled drug in complex biological matrices . The primary utility of Orphenadrine-d3 lies in its near-identical chemical and physical properties to its non-deuterated counterpart, which allows it to precisely mimic the analyte's behavior during sample preparation and chromatographic separation, while its distinct mass (+3 Da) allows for selective detection by the mass spectrometer [1].

Why Generic Substitution Fails: The Critical Role of Orphenadrine-d3 in Regulatory-Grade Bioanalysis


Substituting Orphenadrine-d3 with a non-isotopic internal standard, such as the structurally similar antihistamine diphenhydramine, introduces a significant risk of assay bias and method failure, particularly during stringent bioanalytical method validation [1]. While diphenhydramine has been used as an internal standard for orphenadrine [2], it does not perfectly co-elute or experience the same matrix effects as the analyte. In contrast, a deuterated internal standard (SIL-IS) like Orphenadrine-d3 corrects for variations in sample extraction, ionization efficiency, and instrument fluctuations throughout the entire analytical run, thereby ensuring the high accuracy and precision required for regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and for reliable pharmacokinetic data [3]. The use of a non-isotopic surrogate may necessitate extensive re-validation and can lead to costly delays and unreliable results .

Orphenadrine-d3 Quantitative Differentiation: A Product-Specific Evidence Guide


Differentiator 1: High Isotopic Purity and Analytical Grade for Reliable Quantitation

Orphenadrine-d3 is supplied with a guaranteed minimum isotopic purity, which is critical for minimizing interference and ensuring accurate quantitation. This is a key differentiator from lower-grade deuterated compounds that may contain significant levels of the unlabeled (d0) species, leading to assay bias [1]. Suppliers specify this purity as 'atom % D', which represents the percentage of total hydrogen atoms at the labeled positions that are deuterium. For example, one supplier reports a purity of 98% atom D . This high isotopic enrichment ensures a clean +3 Da mass shift relative to the unlabeled orphenadrine, enabling clear resolution in the mass spectrometer .

Bioanalysis LC-MS/MS Method Validation

Differentiator 2: Defined Chemical Purity Ensures Method Reproducibility

The compound is supplied with a verified chemical purity, typically determined by High-Performance Liquid Chromatography (HPLC). This ensures that the standard is free from significant levels of non-deuterated impurities that could compromise analytical accuracy. A commonly reported specification for Orphenadrine-d3 and its citrate salt is a purity of >95% by HPLC . This high chemical purity, combined with high isotopic purity, distinguishes it as a reliable reference standard suitable for method development and routine quality control applications .

Pharmaceutical Analysis Quality Control HPLC

Differentiator 3: A Characteristic +3 Da Mass Shift for Unambiguous MS Detection

The incorporation of three deuterium atoms into Orphenadrine-d3 results in a molecular weight increase of 3.02 Da compared to unlabeled orphenadrine (MW 269.38 g/mol). This distinct mass shift, from approximately 270 m/z to 273 m/z for the [M+H]+ ion, is the fundamental principle that enables its use as an internal standard in mass spectrometry . This differentiation is absent in structural analogs like diphenhydramine, which have a different base mass and can exhibit differential extraction recovery and ionization efficiency in complex biological matrices [1]. The +3 Da shift ensures that the internal standard signal can be isolated and quantified without interference from the analyte's natural isotopic distribution [2].

Mass Spectrometry Internal Standard Isotope Dilution

Differentiator 4: Compliance with cGMP and ICH Guidelines for Reference Standards

Analytical-grade Orphenadrine-d3 intended for use in regulated environments is manufactured and released under stringent quality systems. Suppliers indicate that the production of this reference standard complies with current Good Manufacturing Practices (cGMP) and ICH Q7 guidelines . This involves validated analytical methods for confirming identity, purity, and isotopic enrichment, with specifications that include isotopic purity of ≥98.5% by ¹H-NMR and LC-MS, residual solvent limits (e.g., methanol <720 ppm), and trace metal testing (e.g., Pd <10 ppm) . This level of quality control and documentation is not typical for non-certified or generic research-grade compounds, making it suitable for use in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions .

Regulatory Compliance cGMP Quality Assurance

Orphenadrine-d3: Principal Application Scenarios in Research and Industry


Scenario 1: Internal Standard for Validated LC-MS/MS Bioanalytical Methods

Orphenadrine-d3 is the unequivocal choice as an internal standard for developing and validating LC-MS/MS methods to quantify orphenadrine in biological matrices (e.g., plasma, urine, tissue homogenates) [1]. Its high isotopic purity (>98% atom D) ensures a distinct mass shift, while its high chemical purity (>95% by HPLC) minimizes interference, thereby correcting for matrix effects, extraction recovery, and instrument variability to meet the stringent accuracy and precision criteria required by regulatory bodies like the FDA and EMA for pharmacokinetic and bioequivalence studies .

Scenario 2: Reference Standard for Pharmaceutical Quality Control and Impurity Profiling

In pharmaceutical manufacturing, Orphenadrine-d3 serves as a high-purity reference standard for quantitative analysis during method development, method validation (AMV), and routine Quality Control (QC) testing of orphenadrine drug substances and finished products [2]. Its defined purity (>95% by HPLC) and cGMP manufacturing compliance make it suitable for ANDA and DMF submissions, where it is used to establish system suitability, calibrate instruments, and ensure the accuracy of impurity quantification .

Scenario 3: Tracer for In Vitro and In Vivo Pharmacokinetic and Metabolic Studies

The deuterium label in Orphenadrine-d3 provides a powerful tool for investigating the absorption, distribution, metabolism, and excretion (ADME) of orphenadrine . By administering the stable isotope-labeled compound as a tracer alongside the unlabeled drug, researchers can differentiate between exogenously administered drug and endogenous substances or track the formation of metabolites in complex systems, thereby obtaining accurate pharmacokinetic parameters without the use of radioactive materials .

Scenario 4: Mitigating Assay Bias in Complex Sample Analysis

When analyzing orphenadrine in highly complex biological matrices, a non-isotopic internal standard like diphenhydramine can exhibit differential recovery or ionization due to matrix effects, leading to significant assay bias [3]. Orphenadrine-d3, by virtue of its near-identical physicochemical properties, co-elutes and co-ionizes with the analyte, effectively normalizing these effects . This use case is critical for achieving the assay robustness required for high-throughput sample analysis in clinical and preclinical studies, where a surrogate internal standard may compromise data reliability and require extensive method re-validation [3].

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